molecular formula C17H14N4O3S B4137007 N-(4-{2-[(2-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

N-(4-{2-[(2-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Cat. No. B4137007
M. Wt: 354.4 g/mol
InChI Key: AZARLNSDVFETPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{2-[(2-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, commonly known as NPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. NPTA is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of NPTA is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the enzyme's active site. NPTA has also been shown to interact with various proteins, including albumin and hemoglobin, which may contribute to its physiological effects.
Biochemical and Physiological Effects
NPTA has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, antioxidant properties, and anti-inflammatory effects. NPTA has also been shown to have neuroprotective effects, as well as anticancer properties. These effects make NPTA a promising compound for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

NPTA has several advantages for use in lab experiments, including its high solubility in water and organic solvents, as well as its stability under various conditions. However, NPTA also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

Future research on NPTA should focus on further elucidating its mechanism of action and physiological effects, as well as investigating its potential applications in the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for NPTA, as well as its potential side effects and toxicity.

Scientific Research Applications

NPTA has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. NPTA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. NPTA has also been shown to have antioxidant properties, as well as anti-inflammatory effects. These properties make NPTA a promising compound for the development of new drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and inflammation-related disorders.

properties

IUPAC Name

N-[4-[2-(2-nitroanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-11(22)18-13-8-6-12(7-9-13)15-10-25-17(20-15)19-14-4-2-3-5-16(14)21(23)24/h2-10H,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZARLNSDVFETPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{2-[(2-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
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N-(4-{2-[(2-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
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N-(4-{2-[(2-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
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N-(4-{2-[(2-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
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N-(4-{2-[(2-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
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N-(4-{2-[(2-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

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